molecular formula C21H22O4 B1675292 Licochalcone C CAS No. 144506-14-9

Licochalcone C

Cat. No. B1675292
M. Wt: 338.4 g/mol
InChI Key: WBDNTJSRHDSPSR-KPKJPENVSA-N
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Description

Licochalcone C is a natural product found in Glycyrrhiza glabra and Glycyrrhiza inflata . It is a bioactive compound with anti-cancer, anti-inflammatory, and antioxidant activity .


Synthesis Analysis

A concise four-step synthesis of Licochalcone C has been reported, employing acid-mediated Claisen-Schmidt condensation as a key step . A novel total synthesis of licochalcone C on an up to 30g scale was disclosed that relied on the directed ortho-metalation of bis-O-MOM-protected resorcinol for the regioselective C-prenylation, followed by metalation-formylation, selective O-deprotection – methylation, and aldol reaction with p-hydroxyacetophenone .


Molecular Structure Analysis

The molecular formula of Licochalcone C is C21H22O4 . Its structure has been elucidated by combined analyses of UV, IR, MS, NMR, and CD spectroscopic data .


Chemical Reactions Analysis

The reaction sequence included relied on the directed ortho-metalation (DOM) of bis-O-MOM-protected resorcinol for the regioselective C-prenylation, followed by metalation-formylation, selective O-deprotection of a hydroxyl group located between the formyl and prenyl groups, its methylation, and aldol reaction with p-hydroxyacetophenone .


Physical And Chemical Properties Analysis

Licochalcone C has a molecular weight of 338.4 g/mol . It is a valuable flavonoid primarily extracted from roots of Glycyrrhiza uralensis Fisch. ex DC .

Future Directions

Recent studies mainly focus on the anticancer properties of Licochalcone C, which suggests that the pharmacology of other aspects of Licochalcone C will need additional study . More clinical studies are needed to confirm the antineoplastic effects of licochalcones .

properties

IUPAC Name

(E)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)4-11-18-20(24)13-8-16(21(18)25-3)7-12-19(23)15-5-9-17(22)10-6-15/h4-10,12-13,22,24H,11H2,1-3H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDNTJSRHDSPSR-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162737
Record name Licochalcone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licochalcone C

CAS RN

144506-14-9
Record name Licochalcone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOCHALCONE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1H7W3812O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362
Citations
Z Wang, Y Cao, S Paudel, G Yoon… - Archives of pharmacal …, 2013 - Springer
… Licochalcone C also inhibits NADH-… of licochalcone C are ongoing and the yield of the compound is poor from natural product, we report a concise four step synthesis of licochalcone C (…
Number of citations: 31 link.springer.com
P Wang, X Yuan, Y Wang, H Zhao… - Molecular …, 2015 - spandidos-publications.com
… Licochalcone C treatment reduced the levels of the anti‑apoptotic mRNAs (Bcl‑2, Bcl‑w and … by licochalcone C in T24 cells. The current study demonstrated that licochalcone C may be a …
Number of citations: 20 www.spandidos-publications.com
J Furusawa, M Funakoshi-Tago, T Mashino… - International …, 2009 - Elsevier
… On the other hand, Licochalcone C, Echinatin and Isoliquiritigenin failed to induce the … not be necessary for NF-κB inhibition since Licochalcone C, which has a similar allyl group in a …
Number of citations: 124 www.sciencedirect.com
M Zhou, L Liu, W Wang, J Han, H Ren, Q Zheng… - Life sciences, 2015 - Elsevier
… of rats after I/R, and reduced mitochondrial injury, particularly in the 2 mM licochalcone C treatment group. We believe that licochalcone C could protect the heart by reducing apoptosis. …
Number of citations: 27 www.sciencedirect.com
S Franceschelli, M Pesce, A Ferrone… - International Journal of …, 2017 - mdpi.com
Polyphenols compounds are a group molecules present in many plants. They have antioxidant properties and can also be helpful in the management of sepsis. Licochalcone C (LicoC), …
Number of citations: 59 www.mdpi.com
AW Kwak, SS Cho, G Yoon, HN Oh, MH Lee… - Cell Biochemistry and …, 2020 - Springer
Esophageal cancer is one of the malignant cancers with a low 5-year survival rate. Licochalcone (LC) H, a chemically synthesized substance, is a regioisomer of LCC extracted from …
Number of citations: 9 link.springer.com
HN Oh, JH Seo, MH Lee, C Kim, E Kim… - Journal of Cellular …, 2018 - Wiley Online Library
Oral cancer is of an aggressive malignancy that arises on oral cavity and lip, 90% of cancers histologically originated in the squamous cells. Licochalcone (LC)C has been known as …
Number of citations: 31 onlinelibrary.wiley.com
AW Kwak, JS Choi, K Liu, MH Lee, YJ Jeon… - Journal of …, 2020 - Taylor & Francis
… Licochalcone C (LCC) is a flavonoid compound extracted from Licorice, with a variety of clinical uses including anti-cancer, anti-inflammatory and anti-oxidant effects. Treatment with …
Number of citations: 20 www.tandfonline.com
N Dovhaniuk, OP Blahun, B Sosunovych… - European Journal of …, 2023 - Wiley Online Library
… synthesis of licochalcone C (Scheme 1, B): the yield of compound 3a did not exceed 25%.[8–10] In this work, we have aimed at an alternative synthetic approach to licochalcone C and …
J ichi Furusawa, M Funakoshi-Tago… - International …, 2009 - keio.elsevierpure.com
… On the other hand, Licochalcone C, Echinatin and Isoliquitigenin failed to inhibit LPS-induced NF-κB activation. These findings suggest that the anti-inflammatory effect of Glycyrrhiza …
Number of citations: 1 keio.elsevierpure.com

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